molecular formula C9H7N3O B11916099 N-(Quinoxalin-5-yl)formamide CAS No. 33544-36-4

N-(Quinoxalin-5-yl)formamide

Cat. No.: B11916099
CAS No.: 33544-36-4
M. Wt: 173.17 g/mol
InChI Key: BYVVSIFYZVOHMY-UHFFFAOYSA-N
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Description

N-(Quinoxalin-5-yl)formamide: is a nitrogen-containing heterocyclic compound. It is derived from quinoxaline, which is known for its diverse pharmacological activities. Quinoxaline derivatives have been extensively studied due to their significant roles in various biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinoxalin-5-yl)formamide typically involves the condensation of quinoxaline derivatives with formamide. One common method is the reaction of quinoxaline-5-carboxylic acid with formamide under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: N-(Quinoxalin-5-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Quinoxalin-5-yl)formamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Quinoxalin-5-yl)formamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and proteins .

Comparison with Similar Compounds

Uniqueness: N-(Quinoxalin-5-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formamide group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

33544-36-4

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

N-quinoxalin-5-ylformamide

InChI

InChI=1S/C9H7N3O/c13-6-12-8-3-1-2-7-9(8)11-5-4-10-7/h1-6H,(H,12,13)

InChI Key

BYVVSIFYZVOHMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)NC=O

Origin of Product

United States

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